
1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phényl-3-(2-phényl-5-(phénylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propén-1-one est un composé organique complexe appartenant à la classe des thiadiazoles. Les thiadiazoles sont des composés hétérocycliques contenant à la fois des atomes de soufre et d'azote dans un cycle à cinq chaînons. Ce composé particulier se caractérise par sa structure unique, qui comprend un cycle thiadiazole fusionné à un fragment propénone et plusieurs groupes phényle.
Méthodes De Préparation
La synthèse du 1-Phényl-3-(2-phényl-5-(phénylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propén-1-one implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes:
Formation du cycle thiadiazole : Le cycle thiadiazole est synthétisé en faisant réagir la thiosemicarbazide avec un aldéhyde ou une cétone approprié en milieu acide.
Réaction de couplage : Le thiadiazole synthétisé est ensuite couplé à un dérivé de chalcone par une réaction de condensation, souvent en utilisant une base telle que l'hydroxyde de sodium ou l'hydroxyde de potassium.
Purification : Le produit final est purifié par recristallisation ou par des techniques de chromatographie pour obtenir le composé souhaité à haute pureté.
Les méthodes de production industrielle peuvent impliquer des étapes similaires mais sont optimisées pour la synthèse à grande échelle, y compris l'utilisation de réacteurs à flux continu et de systèmes de purification automatisés pour améliorer l'efficacité et le rendement.
Analyse Des Réactions Chimiques
1-Phényl-3-(2-phényl-5-(phénylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propén-1-one subit diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de sulfoxydes ou de sulfones correspondants.
Réduction : Les réactions de réduction à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : Des réactions de substitution électrophile ou nucléophile peuvent se produire sur les cycles phényle ou le cycle thiadiazole, introduisant différents groupes fonctionnels et modifiant les propriétés du composé.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des catalyseurs acides ou basiques, des températures variables et des solvants comme l'éthanol, le méthanol ou le dichlorométhane. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications De Recherche Scientifique
1-Phényl-3-(2-phényl-5-(phénylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propén-1-one a plusieurs applications en recherche scientifique:
Chimie : Il est utilisé comme élément de base pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : L'activité biologique du composé est explorée pour ses propriétés potentielles antimicrobiennes, antifongiques et anticancéreuses.
Médecine : La recherche étudie son potentiel en tant qu'agent thérapeutique en raison de sa structure unique et de son activité biologique.
Industrie : Il est utilisé dans le développement de nouveaux matériaux, colorants et produits agrochimiques.
Mécanisme d'action
Le mécanisme d'action du 1-Phényl-3-(2-phényl-5-(phénylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propén-1-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber ou activer des enzymes, des récepteurs ou d'autres protéines, conduisant à divers effets biologiques. Par exemple, son activité antimicrobienne peut résulter de la perturbation des membranes cellulaires bactériennes ou de l'inhibition d'enzymes essentielles.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparaison Avec Des Composés Similaires
Des composés similaires au 1-Phényl-3-(2-phényl-5-(phénylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propén-1-one comprennent d'autres dérivés de thiadiazole et des analogues de chalcone. Ces composés partagent des similitudes structurelles mais diffèrent dans leurs groupes fonctionnels et substituants spécifiques, ce qui conduit à des variations dans leurs propriétés chimiques et biologiques.
Propriétés
Numéro CAS |
125791-41-5 |
|---|---|
Formule moléculaire |
C23H19N3OS |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
(E)-1-phenyl-3-(2-phenyl-5-phenylimino-1,3,4-thiadiazolidin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C23H19N3OS/c27-21(18-10-4-1-5-11-18)16-17-26-22(19-12-6-2-7-13-19)28-23(25-26)24-20-14-8-3-9-15-20/h1-17,22H,(H,24,25)/b17-16+ |
Clé InChI |
GEHMDTFXHNHHHQ-WUKNDPDISA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2N(NC(=NC3=CC=CC=C3)S2)/C=C/C(=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2N(NC(=NC3=CC=CC=C3)S2)C=CC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



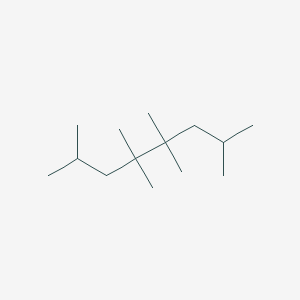
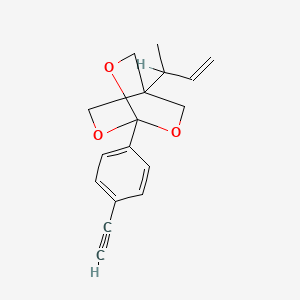

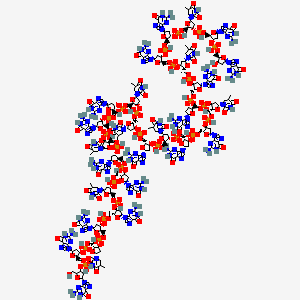
![(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoic acid;hydrate](/img/structure/B12733304.png)
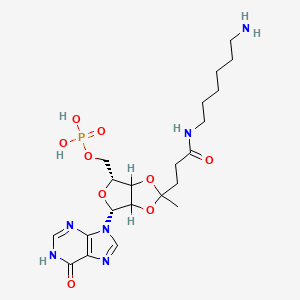
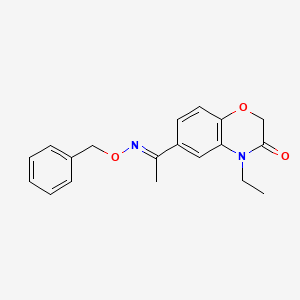
![ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12733347.png)
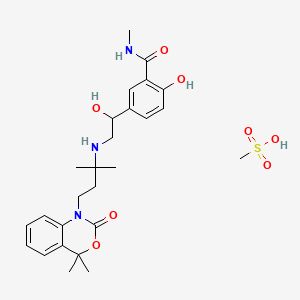


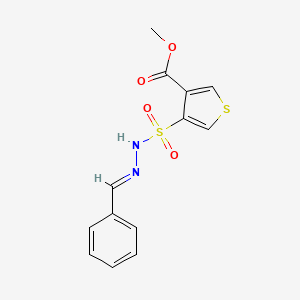
![oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane](/img/structure/B12733376.png)
